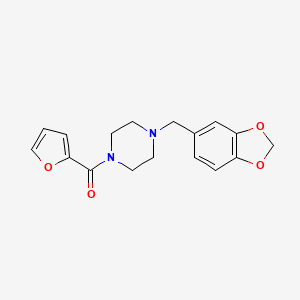![molecular formula C10H8Cl2N4O2 B5740372 4-[(2,4-dichlorophenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5740372.png)
4-[(2,4-dichlorophenoxy)acetyl]-4H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,4-dichlorophenoxy)acetyl]-4H-1,2,4-triazol-3-amine, commonly known as DCTA, is a chemical compound with potential applications in scientific research. This compound is a triazole derivative that has been synthesized and studied for its various biochemical and physiological effects.
作用機序
The mechanism of action of DCTA is not fully understood. However, studies have shown that DCTA inhibits the activity of certain enzymes in fungal and cancer cells, leading to their growth inhibition. DCTA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DCTA has been shown to have various biochemical and physiological effects. In addition to its antifungal and anticancer activity, DCTA has been shown to have anti-inflammatory and antioxidant effects. Studies have also shown that DCTA can modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using DCTA in lab experiments is its relatively simple synthesis method. Additionally, DCTA has been shown to have a wide range of biological activities, making it a versatile tool for studying various biological processes. However, one limitation of using DCTA in lab experiments is its potential toxicity. Studies have shown that DCTA can be toxic to certain cell types at high concentrations, making it important to use caution when working with this compound.
将来の方向性
There are several future directions for research on DCTA. One area of research could be to further investigate its potential use as an antifungal and anticancer agent. Additionally, studies could be conducted to better understand the mechanism of action of DCTA and to identify potential targets for its activity. Finally, research could be conducted to explore the potential use of DCTA in the treatment of neurological disorders.
合成法
DCTA can be synthesized through a multi-step process starting with the reaction of 2,4-dichlorophenol with acetic anhydride to form 2,4-dichlorophenyl acetate. This intermediate is then reacted with hydrazine hydrate to form 2,4-dichlorophenyl hydrazine. Finally, the reaction of 2,4-dichlorophenyl hydrazine with triazole yields DCTA.
科学的研究の応用
DCTA has been studied for various scientific research applications. One such application is its use as a potential antifungal agent. Studies have shown that DCTA exhibits antifungal activity against several fungal strains, including Candida albicans and Aspergillus fumigatus. Additionally, DCTA has been studied for its potential use as an anticancer agent. Studies have shown that DCTA inhibits the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in this area.
特性
IUPAC Name |
1-(3-amino-1,2,4-triazol-4-yl)-2-(2,4-dichlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4O2/c11-6-1-2-8(7(12)3-6)18-4-9(17)16-5-14-15-10(16)13/h1-3,5H,4H2,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBDEWAMQBXSBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)N2C=NN=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-amino-4H-1,2,4-triazol-4-yl)-2-(2,4-dichlorophenoxy)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-{[(2-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5740306.png)
![2,3,4,5,6-pentafluorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5740311.png)

![5-oxo-5-({4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}amino)pentanoic acid](/img/structure/B5740319.png)
![2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B5740324.png)

![2-[(4-chlorophenyl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5740337.png)
![methyl 4-{[(anilinocarbonothioyl)amino]methyl}benzoate](/img/structure/B5740345.png)
![N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5740353.png)



